molecular formula C16H23ClN2O2 B12350240 3-[2-[methyl(1-methylethyl)amino]ethyl]-1H-indol-4-ol,4-acetate,monohydrochloride

3-[2-[methyl(1-methylethyl)amino]ethyl]-1H-indol-4-ol,4-acetate,monohydrochloride

Cat. No.: B12350240
M. Wt: 310.82 g/mol
InChI Key: OVFFCCCFOVLGKI-UHFFFAOYSA-N
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Description

3-[2-[methyl(1-methylethyl)amino]ethyl]-1H-indol-4-ol,4-acetate,monohydrochloride is a complex organic compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-[methyl(1-methylethyl)amino]ethyl]-1H-indol-4-ol,4-acetate,monohydrochloride typically involves multiple steps. One common method includes the reaction of indole derivatives with various reagents under controlled conditions. For instance, the reaction of indole with methyl(1-methylethyl)amine in the presence of a catalyst can yield the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, ensuring that the compound meets the required standards for research and pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

3-[2-[methyl(1-methylethyl)amino]ethyl]-1H-indol-4-ol,4-acetate,monohydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substituting agents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-4-carboxylic acid, while reduction may produce indole-4-methanol .

Scientific Research Applications

3-[2-[methyl(1-methylethyl)amino]ethyl]-1H-indol-4-ol,4-acetate,monohydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 3-[2-[methyl(1-methylethyl)amino]ethyl]-1H-indol-4-ol,4-acetate,monohydrochloride involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors and enzymes, modulating their activity and influencing various biological processes. The exact pathways involved may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives such as:

  • Indole-3-acetic acid
  • Indole-3-carbinol
  • Indole-3-butyric acid

Uniqueness

What sets 3-[2-[methyl(1-methylethyl)amino]ethyl]-1H-indol-4-ol,4-acetate,monohydrochloride apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it particularly valuable for certain research applications where other indole derivatives may not be as effective .

Properties

Molecular Formula

C16H23ClN2O2

Molecular Weight

310.82 g/mol

IUPAC Name

[3-[2-[methyl(propan-2-yl)amino]ethyl]-1H-indol-4-yl] acetate;hydrochloride

InChI

InChI=1S/C16H22N2O2.ClH/c1-11(2)18(4)9-8-13-10-17-14-6-5-7-15(16(13)14)20-12(3)19;/h5-7,10-11,17H,8-9H2,1-4H3;1H

InChI Key

OVFFCCCFOVLGKI-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C)CCC1=CNC2=C1C(=CC=C2)OC(=O)C.Cl

Origin of Product

United States

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